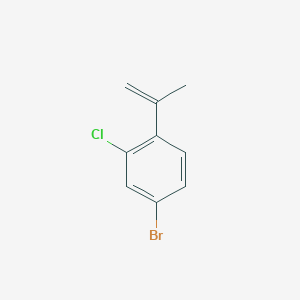

4-Bromo-2-chloro-1-isopropenylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrCl |

|---|---|

Molecular Weight |

231.51 g/mol |

IUPAC Name |

4-bromo-2-chloro-1-prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H8BrCl/c1-6(2)8-4-3-7(10)5-9(8)11/h3-5H,1H2,2H3 |

InChI Key |

FGIFAERTZCYIHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=C(C=C(C=C1)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Chloro 1 Isopropenylbenzene

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. amazonaws.comyoutube.com For 4-bromo-2-chloro-1-isopropenylbenzene, the analysis reveals several logical disconnections corresponding to reliable chemical reactions. amazonaws.com

The most evident disconnection is the transformation of the isopropenyl group into an isopropyl group via a functional group interconversion (FGI). This points to 4-bromo-2-chloro-1-isopropylbenzene as the immediate precursor. This step is the reverse of a dehydrogenation or an elimination reaction.

Further disconnection of the precursor, 4-bromo-2-chloro-1-isopropylbenzene, involves breaking the carbon-halogen bonds. The order of these disconnections is critical and depends on the directing effects of the substituents on the benzene (B151609) ring. libretexts.orglibretexts.org Two primary pathways emerge:

Pathway A: Disconnection of the C-Br bond leads to 2-chloro-1-isopropylbenzene (2-chlorocumene). This suggests a synthetic route involving the regioselective bromination of 2-chlorocumene.

Pathway B: Disconnection of the C-Cl bond suggests 4-bromo-1-isopropylbenzene (4-bromocumene) as the precursor, implying a route based on the directed chlorination of 4-bromocumene.

Both pathways ultimately trace back to isopropylbenzene (cumene) as a common and readily available starting material.

Synthesis via Isopropylbenzene Precursors

The forward synthesis builds upon the pathways identified through retrosynthetic analysis, starting with the functionalization of an isopropylbenzene core.

The key to synthesizing the 4-bromo-2-chloro-1-isopropylbenzene intermediate is the controlled, regioselective halogenation of a monosubstituted cumene (B47948) derivative. The outcome of these electrophilic aromatic substitution reactions is governed by the electronic and steric effects of the substituents already present on the aromatic ring. libretexts.orglibretexts.org

One viable synthetic route involves the bromination of 2-chloro-1-isopropylbenzene. In this precursor, both the isopropyl group and the chlorine atom are ortho-, para-directors. The isopropyl group strongly activates the positions ortho and para to it, while the chlorine atom weakly deactivates the ring but also directs incoming electrophiles to its ortho and para positions.

The key positions for substitution on 2-chlorocumene are:

Position 4: Para to the chloro group and ortho to the isopropyl group.

Position 6: Ortho to both the chloro and isopropyl groups.

Position 5: Meta to the chloro group and para to the isopropyl group.

Both directing groups favor substitution at positions 4 and 6. However, the formation of the desired 4-bromo-2-chloro-1-isopropylbenzene isomer is often favored due to steric hindrance from the bulky isopropyl group, which can impede substitution at the adjacent ortho (position 6) position.

The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), to generate a potent electrophile. youtube.com Alternative brominating agents like N-bromosuccinimide (NBS) can also be employed, sometimes in the presence of a catalyst or under specific reaction conditions to enhance regioselectivity. researchgate.netrsc.org

Interactive Data Table: Conditions for Aromatic Bromination

| Brominating Agent | Catalyst/Conditions | Typical Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Br₂ | FeBr₃ or AlBr₃ | Benzene, Alkylbenzenes | Standard conditions for activated and non-activated rings. | youtube.com |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., H₂SO₄) or light | Activated aromatic compounds | Can offer high regioselectivity under controlled conditions. | researchgate.netrsc.org |

| Br₂ / SO₂Cl₂ | Zeolite catalysts (e.g., Ca²⁺-Y) | Chlorobenzene, Toluene | Promotes high para-selectivity. | researchgate.net |

| CuBr₂ / LiBr | O₂ (oxidant) | Electron-rich arenes | Copper-catalyzed C-H bromination. | rsc.org |

An alternative pathway begins with 4-bromo-1-isopropylbenzene. In this case, the goal is to introduce a chlorine atom at the 2-position. The directing effects of the substituents are again paramount:

The isopropyl group is an ortho-, para-director. Since the para position is occupied by bromine, it strongly directs chlorination to the ortho positions (2 and 6).

The bromo group is also an ortho-, para-director, reinforcing the direction of the incoming electrophile to the 2- and 6-positions.

Given that both existing groups direct the incoming electrophile to the same position (ortho to the isopropyl group and ortho to the bromo group), the chlorination of 4-bromocumene is expected to yield the desired 2-chloro-4-bromo-1-isopropylbenzene isomer with high regioselectivity.

This reaction is typically performed using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.com Zeolite catalysts have also been explored for the para-selective chlorination of cumene itself, often using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, which can offer enhanced selectivity compared to conventional methods. researchgate.netepa.gov

Interactive Data Table: Reagents for Aromatic Chlorination

| Chlorinating Agent | Catalyst/Conditions | Typical Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Cl₂ | FeCl₃ or AlCl₃ | Benzene, Alkylbenzenes | Classic electrophilic aromatic substitution conditions. | youtube.com |

| SO₂Cl₂ | Zeolite K-L | Cumene | High selectivity for para-chlorination. | researchgate.netepa.gov |

| CuCl₂ / LiCl | O₂ (oxidant) | Electron-rich arenes | Copper-catalyzed C-H chlorination. | rsc.org |

The final step in the synthesis is the conversion of the isopropyl group of 4-bromo-2-chloro-1-isopropylbenzene into the target isopropenyl moiety. This transformation is an oxidation process that introduces a carbon-carbon double bond.

Catalytic dehydrogenation is a common industrial method for producing styrenic monomers from their corresponding alkylbenzene precursors, such as the conversion of ethylbenzene (B125841) to styrene. rsc.org This process can be adapted for the synthesis of this compound.

The reaction typically involves passing the vaporized substituted isopropylbenzene over a heterogeneous catalyst at high temperatures, often in the range of 500-700 °C. rsc.org Catalysts are commonly based on metal oxides, with chromium oxide on an alumina (B75360) support (CrOₓ/Al₂O₃) being a well-studied system. rsc.org Other catalyst compositions, such as a mixture of magnesium oxide, calcium chloride, and zinc powder, have also been reported for the dehydrogenation of isopropylbenzene. rsc.org The process is a complex network of reactions, and conditions must be optimized to maximize selectivity for the desired isopropenyl product while minimizing side reactions like cracking and coke formation. rsc.org

Dehydrogenation and Elimination Reactions to Form the Isopropenyl Moiety

Base-Mediated Elimination Approaches

The formation of the isopropenyl group in this compound can be achieved through base-mediated elimination reactions. These methods typically involve the removal of a leaving group and a proton from adjacent carbons to form a double bond. Two common precursor types for this transformation are tertiary alcohols and alkyl halides.

Dehydration of Tertiary Alcohols: A prevalent method for synthesizing styrenic compounds is the acid- or base-catalyzed dehydration of a corresponding tertiary alcohol. For the target molecule, the precursor would be 2-(4-bromo-2-chlorophenyl)propan-2-ol. uni.lulibretexts.org Heating this alcohol in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid, facilitates the protonation of the hydroxyl group, which then leaves as a water molecule. libretexts.orgyoutube.com Subsequent removal of a proton from an adjacent methyl group by a base (like the hydrogensulfate ion) forms the desired isopropenyl double bond. libretexts.org

Dehydrohalogenation of Alkyl Halides: An alternative route involves the dehydrohalogenation of a suitable alkyl halide precursor, such as 1-bromo-4-(1-bromo-1-methylethyl)-2-chlorobenzene or 1-chloro-4-(1-chloro-1-methylethyl)-2-bromobenzene. Treatment of such compounds with a strong, non-nucleophilic base promotes an E2 elimination mechanism. libretexts.org The base abstracts a proton from a methyl group, while simultaneously the halide on the adjacent carbon is expelled, yielding the alkene. doubtnut.comdoubtnut.com The choice of base is crucial; sterically hindered bases are often employed to favor elimination over substitution reactions.

These elimination reactions are fundamental in alkene synthesis and provide reliable pathways to the isopropenyl moiety on the substituted benzene ring. organic-chemistry.org

Cross-Coupling Strategies for Aryl Construction

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and constructing complex aromatic structures. For a di-halogenated substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com A key aspect of this reaction when applied to polyhalogenated substrates is selectivity. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the rate-determining step. libretexts.org The reactivity of aryl halides in this step follows the general trend: I > Br > OTf >> Cl. libretexts.org

This reactivity difference enables the selective coupling at the more reactive C-Br bond of a bromo-chloro-arene while leaving the C-Cl bond intact. nih.govrsc.org For example, in the Suzuki-Miyaura reaction of 5-bromo-2-chloropyridine, coupling occurs preferentially at the C-Br position. rsc.orgnih.gov This chemoselectivity allows for the stepwise functionalization of the aromatic ring. First, a substituent can be introduced at the C4 position (via the bromine), and the remaining chlorine at C2 can be used for a subsequent, typically more forcing, coupling reaction.

Below is a table illustrating typical conditions and selectivity in Suzuki-Miyaura reactions of dihaloarenes.

| Aryl Halide Example | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Product (Yield %) | Ref |

| 5-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 2-Chloro-5-phenylpyridine (85%) | rsc.org |

| 2-Bromo-4-chlorophenyl derivative | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | Arylated at C2 (64-81%) | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | Arylated at C-Br position (Good yields) | mdpi.com |

Nickel- and Copper-Mediated Coupling Approaches

While palladium catalysis is widely used, nickel and copper catalysts offer alternative and sometimes complementary reactivity for cross-coupling reactions.

Nickel-Catalyzed Coupling: Nickel catalysts are often more cost-effective and can be particularly effective for coupling less reactive aryl chlorides. researchgate.net Nickel-catalyzed cross-electrophile coupling reactions have been developed to couple aryl chlorides with alkyl bromides, showcasing the utility of nickel in activating typically robust C-Cl bonds. nih.gov Similar to palladium, nickel-catalyzed Suzuki-type reactions can exhibit selectivity for C-Br over C-F bonds, suggesting that selective coupling at the C-Br bond of this compound would also be feasible. beilstein-journals.org Reductive cross-coupling methods using nickel can connect various aryl and alkenyl halides with alkyl electrophiles. rsc.org

Copper-Mediated Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom and carbon-carbon bonds. acs.org Modern copper-catalyzed coupling procedures have expanded to include the amination and amidation of aryl chlorides, bromides, and iodides. researchgate.netrsc.orgnih.govacs.org These methods often use ligands to enhance the catalyst's activity and can be a valuable alternative to palladium-based systems, especially for large-scale industrial applications due to lower cost and toxicity. researchgate.net

Directed Aromatic Functionalization Techniques

Directed aromatic functionalization allows for the introduction of new substituents at specific positions on an aromatic ring, overriding the inherent electronic preferences of the existing groups.

Directed ortho-Metalation (DoM): This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.orgbaranlab.orgharvard.edu The resulting aryllithium species can then react with various electrophiles. For a substrate like this compound, there is no strong, classic DMG. However, halogens themselves can act as weak directing groups. It has been shown that bromine can direct the metalation of bromobenzenes bearing electron-withdrawing groups to the ortho position using lithium diisopropylamide (LDA). nih.gov This could potentially allow for functionalization at the C5 position of the target molecule's ring.

C-H Functionalization: More recent methods focus on the transition-metal-catalyzed activation of C-H bonds, which offers a more atom-economical approach to functionalization. sigmaaldrich.comsigmaaldrich.comnih.gov These reactions can also be directed by a functional group to achieve regioselectivity. While ortho-C-H activation is most common, methods for meta- and even para-selective functionalization are emerging. rsc.orgnih.gov For a 1,2,4-trisubstituted ring, predicting the site of C-H activation can be complex, often depending on a combination of steric and electronic factors, as well as the specific catalyst and directing group employed.

Stereoselective Synthesis of Isopropenyl Substituents

The isopropenyl group itself is achiral. However, the concept of stereoselectivity can be applied to the synthesis of axially chiral styrenes, where restricted rotation around the aryl-alkene single bond creates stable atropisomers. rsc.orgresearchgate.net This typically requires bulky substituents on both the aromatic ring and the alkene, which may or may not be present in derivatives of this compound.

Recent advances have led to several strategies for the atroposelective synthesis of axially chiral styrenes, including:

Transition-Metal Catalysis: Methods involving asymmetric coupling, enantioselective C-H activation, and central-to-axial chirality transfer have been developed. rsc.org

Organocatalysis: Chiral organocatalysts have been used to control the stereochemistry in reactions that form the chiral axis. nih.govrsc.org

Arene Formation: The de novo construction of an aromatic ring using methods like stereoselective aldol (B89426) condensations or [2+2+2] cycloadditions can establish the axial chirality. researchgate.netrsc.orgsnnu.edu.cnnih.gov

While the parent molecule this compound is not chiral, these stereoselective methods are highly relevant for the synthesis of its more complex, sterically hindered derivatives that could exhibit atropisomerism. Such chiral styrenic compounds are of increasing interest as ligands and catalysts in asymmetric synthesis. nih.govrsc.org

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Chloro 1 Isopropenylbenzene

Reactivity of the Isopropenyl Group

The isopropenyl group, a carbon-carbon double bond, is the primary site for addition reactions. The electron-withdrawing nature of the halogenated phenyl ring influences the electron density of the double bond, affecting its reactivity towards electrophiles and radicals.

Electrophilic Addition Reactions

The isopropenyl group of 4-bromo-2-chloro-1-isopropenylbenzene is expected to undergo electrophilic addition reactions, a characteristic transformation of alkenes. In these reactions, an electrophile adds across the double bond. The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate.

The reaction is initiated by the attack of the π electrons of the double bond on an electrophile (E+). youtube.comyoutube.com This leads to the formation of a carbocation intermediate. The presence of the electron-withdrawing 4-bromo-2-chlorophenyl group is expected to destabilize the adjacent carbocation, but the tertiary nature of one of the carbons of the double bond would favor the formation of a tertiary carbocation. The subsequent attack of a nucleophile (Nu-) on the carbocation completes the addition.

A general mechanism for the electrophilic addition to this compound is as follows:

Formation of the carbocation: The electrophile adds to the terminal carbon of the isopropenyl group, leading to the formation of a more stable tertiary carbocation on the benzylic carbon.

Nucleophilic attack: The nucleophile attacks the carbocation, resulting in the final addition product.

| Electrophile (E-Nu) | Expected Major Product |

| HBr | 2-(4-bromo-2-chlorophenyl)-2-bromopropane |

| HCl | 2-(4-bromo-2-chlorophenyl)-2-chloropropane |

| H₂O (acid-catalyzed) | 2-(4-bromo-2-chlorophenyl)propan-2-ol |

The halogens (bromine and chlorine) on the aromatic ring, being electron-withdrawing, decrease the nucleophilicity of the double bond, which may lead to slower reaction rates compared to unsubstituted isopropenylbenzene. libretexts.orglibretexts.org

Radical Addition and Polymerization Initiation

The isopropenyl group can also participate in radical addition reactions. In the presence of a radical initiator, a radical species can add to the double bond, generating a new radical intermediate. This process can be the initial step in a chain reaction, leading to polymerization.

Substituted styrenes, which are structurally related to this compound, are known to undergo radical polymerization. acs.orgcmu.edu The rate and controllability of such polymerizations are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the bromo and chloro substituents in the target molecule, can affect the stability of the propagating radical and the reactivity of the monomer. cmu.eduacs.org

In atom transfer radical polymerization (ATRP), a controlled/"living" radical polymerization technique, styrenes with electron-withdrawing substituents have been shown to polymerize faster and with better control over the molecular weight and polydispersity of the resulting polymer. acs.orgcmu.edu This is attributed to the influence of the substituents on both the propagation rate constant and the equilibrium constant for the atom transfer process. cmu.edu

Cycloaddition Reactions (e.g., Diels-Alder)

The isopropenyl group of this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgsigmaaldrich.com The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org

The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com The 4-bromo-2-chlorophenyl group, being electron-withdrawing, is expected to increase the dienophilic character of the isopropenyl double bond, making it more reactive towards electron-rich dienes.

A typical Diels-Alder reaction involving this compound would proceed as follows:

| Diene | Expected Cycloadduct |

| 1,3-Butadiene | 1-(4-bromo-2-chlorophenyl)-1-methyl-3-cyclohexene |

| Cyclopentadiene | 5-(4-bromo-2-chlorophenyl)-5-methylbicyclo[2.2.1]hept-2-ene |

The reaction is expected to be regioselective and stereoselective, with the endo product often being favored under kinetic control.

Transformations Involving Aromatic Halogens

The bromine and chlorine atoms attached to the aromatic ring are susceptible to substitution and reduction reactions, providing pathways to further functionalize the molecule.

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAAr) is a plausible reaction pathway for this compound, particularly when strong electron-withdrawing groups are present on the aromatic ring. libretexts.orglibretexts.org While the isopropenyl group is not a strong electron-withdrawing group in the same vein as a nitro group, the cumulative electron-withdrawing effect of the bromo and chloro substituents can activate the ring towards nucleophilic attack.

The mechanism of SNAAr typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgmasterorganicchemistry.com The rate of reaction is influenced by the nature of the leaving group and the position of the activating groups.

In this compound, both bromine and chlorine can act as leaving groups. Generally, the rate of nucleophilic aromatic substitution follows the order F > Cl > Br > I, which is the reverse of the leaving group ability in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached. youtube.com Therefore, the chlorine atom might be preferentially substituted over the bromine atom under certain conditions.

Reductive Dehalogenation Pathways

Reductive dehalogenation offers a method to selectively remove one or both halogen atoms from the aromatic ring of this compound. This can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, and photochemically induced reactions. researchgate.netresearchgate.net

The relative ease of reduction of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F. researchgate.net This suggests that the carbon-bromine bond in this compound would be more readily cleaved than the carbon-chlorine bond. This selectivity allows for the potential to sequentially remove the halogens. For instance, catalytic hydrogenation using a palladium catalyst could selectively reduce the C-Br bond, leaving the C-Cl bond intact.

| Reagent/Catalyst | Expected Major Product |

| H₂, Pd/C (mild conditions) | 2-chloro-1-isopropenylbenzene |

| Zn, acid | 1-isopropenylbenzene |

The choice of reducing agent and reaction conditions is crucial for controlling the extent of dehalogenation. organic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions at Halogen Sites

The dihalogenated aromatic structure of this compound serves as a versatile platform for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. researchgate.net The differential reactivity of the C-Br and C-Cl bonds is a key feature, with the carbon-bromine bond being significantly more susceptible to oxidative addition by palladium catalysts than the stronger carbon-chlorine bond. wikipedia.org This selectivity allows for sequential functionalization of the molecule.

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For this compound, the reaction can be selectively performed at the more reactive C-Br bond. By carefully selecting the catalyst, ligands, and reaction conditions, the bromo position can be coupled while leaving the chloro position intact for subsequent transformations. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgnih.gov this compound can react with various alkenes, such as acrylates or styrenes, preferentially at the C-Br bond. organic-chemistry.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. youtube.comlibretexts.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction with this compound would selectively occur at the C-Br position to yield a 4-alkynyl-2-chloro-1-isopropenylbenzene derivative. The reactivity order for halides in Sonogashira coupling is I > Br > Cl, allowing for high selectivity. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgacsgcipr.org The amination of this compound would proceed selectively at the C-Br bond, enabling the synthesis of various aniline derivatives while preserving the C-Cl bond for further functionalization. libretexts.orgorganic-chemistry.org

| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Site of Primary Reaction | Potential Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | C-Br | Substituted Biaryls |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand (e.g., PPh₃) / Base | C-Br | Substituted Stilbenes |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | C-Br | Aryl Alkynes |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base | C-Br | N-Aryl Amines |

Benzylic and Allylic Reactivity Investigations

The isopropenyl group, -C(CH₃)=CH₂, attached to the benzene (B151609) ring exhibits characteristic allylic reactivity at the methyl group. The term "benzylic" is also relevant as the entire substituent is attached to the aromatic ring, and the allylic position is further activated by the ring's proximity. The C-H bonds of the allylic methyl group are weaker than typical alkyl C-H bonds, making them susceptible to radical reactions. orgchemboulder.commasterorganicchemistry.com

Free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at the allylic position. masterorganicchemistry.com This would convert the isopropenyl group into a 2-bromo-1-propenyl group, creating a valuable intermediate for subsequent nucleophilic substitution or elimination reactions. The stability of the resulting allylic radical, which is also a benzylic-type radical, is enhanced by resonance delocalization involving both the adjacent double bond and the aromatic ring. orgchemboulder.comyoutube.com

Oxidation and Reduction Pathways of the Aromatic Ring and Substituents

The isopropenyl group is the primary site for oxidation and reduction reactions, as the substituted aromatic ring is relatively resistant to these transformations under mild conditions.

Oxidation:

Epoxidation: The double bond of the isopropenyl group can be oxidized to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA).

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (KMnO₄), would yield a diol at the site of the double bond.

Oxidative Cleavage: Stronger oxidizing agents such as hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative workup would cleave the double bond entirely, converting the isopropenyl group into a ketone (an acetyl group attached to the ring).

Reduction:

Catalytic Hydrogenation: The double bond of the isopropenyl group can be selectively reduced to a single bond, converting it to an isopropyl group. This is typically achieved using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). These conditions are generally mild enough to avoid dehalogenation of the aromatic ring.

Rearrangement Reactions and Isomerization Processes

While specific studies on rearrangement and isomerization of this compound are not extensively documented, plausible transformations can be predicted based on general principles of organic chemistry.

Under acidic conditions, the isopropenyl group could potentially undergo isomerization. Protonation of the double bond would lead to the formation of a tertiary carbocation adjacent to the aromatic ring. This benzylic carbocation is relatively stable. colorado.edu A subsequent deprotonation step could lead to the thermodynamically more stable internal alkene, resulting in the isomerization of the 1-isopropenyl group to a 1-propenyl group (-CH=CH-CH₃). Such rearrangements aim to form a more substituted, and thus more stable, double bond. wiley-vch.de

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Allylic Bromination | N-Bromosuccinimide (NBS), Initiator | 2-Bromo-1-propenyl |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Diol |

| Oxidative Cleavage | O₃ or hot, conc. KMnO₄ | Ketone (Acetyl group) |

| Catalytic Hydrogenation | H₂, Pd/C | Isopropyl group |

| Isomerization | Acid catalyst (e.g., H₂SO₄) | Propenyl group |

Based on a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental data for the specific compound “this compound” is not publicly available. While information exists for structurally related compounds, such as those with different substituent groups or arrangements on the benzene ring, this data is not applicable to the target molecule.

Specifically, no research findings or spectral data sets could be located for the following analytical techniques as they pertain to this compound:

Proton (¹H) NMR Spectroscopy

Carbon-13 (¹³C) NMR Spectroscopy

Two-Dimensional (2D) NMR Correlation Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The creation of such an article would require access to primary research data that is not present in the searched databases and scientific repositories.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For 4-Bromo-2-chloro-1-isopropenylbenzene (C₉H₈BrCl), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl). This precise mass measurement is crucial for distinguishing it from other compounds with the same nominal mass. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the elemental composition. libretexts.org

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds like this compound. libretexts.org The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property of the compound under specific chromatographic conditions.

The mass spectrum obtained from GC-MS would display the molecular ion peak and a series of fragment ions. The fragmentation pattern is predictable based on the structure of the molecule. Key fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃): A common fragmentation for isopropyl groups, leading to a stable benzylic cation. docbrown.info

Loss of a bromine atom (-Br): Cleavage of the C-Br bond.

Loss of a chlorine atom (-Cl): Cleavage of the C-Cl bond.

Formation of tropylium (B1234903) ions: Rearrangement of the aromatic ring after fragmentation.

The presence of both bromine and chlorine would result in a complex isotopic pattern for the molecular ion and any fragments containing these halogens. libretexts.orgyoutube.com The relative abundances of the isotopic peaks (M, M+2, M+4) would be a clear indicator of the presence of one bromine and one chlorine atom.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment | Predicted m/z | Description |

| [C₉H₈BrCl]⁺ | 230/232/234 | Molecular Ion |

| [C₈H₅BrCl]⁺ | 215/217/219 | Loss of CH₃ |

| [C₉H₈Cl]⁺ | 151/153 | Loss of Br |

| [C₉H₈Br]⁺ | 195/197 | Loss of Cl |

Note: m/z values are based on the most abundant isotopes.

For less volatile derivatives or in cases where derivatization is employed, liquid chromatography-mass spectrometry can be a valuable technique. rsc.org Given that this compound is a relatively non-polar compound, reversed-phase HPLC would be the method of choice for separation. sielc.com The coupling to a mass spectrometer, likely with an atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) source, would be necessary due to the non-polar nature of the analyte, as electrospray ionization (ESI) is generally less effective for such compounds. nih.gov LC-MS is particularly useful for analyzing complex mixtures and for quantifying the compound in various matrices. sigmaaldrich.comlcms.cz

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org If this compound can be obtained in a crystalline form, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would unequivocally confirm the connectivity of the atoms and the substitution pattern on the benzene (B151609) ring. Furthermore, it would reveal details about the packing of the molecules in the crystal lattice, including any intermolecular interactions.

To date, the crystal structure of this compound has not been reported in the crystallographic databases. However, the technique remains the gold standard for unambiguous structure elucidation should suitable crystals be grown.

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers.

Gas Chromatography (GC): Due to its volatility, GC is an excellent method for determining the purity of this compound. libretexts.org Using a capillary column with a suitable stationary phase, high-resolution separation of closely related compounds can be achieved. libretexts.org A flame ionization detector (FID) would provide a sensitive response for quantitative analysis. The separation of isomers of halogenated aromatic compounds is a common application of GC. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is another powerful tool for purity assessment. researchgate.net A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. huji.ac.il A UV detector would be suitable for detection, as the aromatic ring and the isopropenyl group are chromophores. HPLC is also valuable for monitoring the progress of reactions and for preparative separations to isolate the pure compound.

Table 3: Summary of Analytical Techniques and Their Applications for this compound

| Technique | Application | Key Information Obtained |

| Raman Spectroscopy | Structural Elucidation | Molecular vibrations, functional groups |

| HRMS | Elemental Composition | High-accuracy mass, molecular formula |

| GC-MS | Separation and Identification | Retention time, fragmentation pattern, molecular weight |

| LC-MS | Separation and Quantification | Analysis of less volatile samples, quantitation |

| X-ray Crystallography | Solid-State Structure | 3D molecular structure, bond lengths and angles |

| GC | Purity Assessment | Purity, presence of volatile impurities |

| HPLC | Purity Assessment and Separation | Purity, separation of non-volatile impurities |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, widely utilized for the analysis of non-volatile and thermally sensitive compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is the most probable mode of analysis due to the compound's nonpolar nature. The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase, which is typically a C18 or C8 bonded silica (B1680970) gel.

A typical HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water. The ratio of the organic solvent to water would be optimized to achieve adequate retention and resolution of the target compound from any impurities. Isocratic elution, where the mobile phase composition remains constant throughout the run, can be employed for simple purity assessments. However, for more complex samples containing impurities with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over time, would be more suitable. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule will absorb UV light at a specific wavelength.

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is expected to be volatile, GC is a highly suitable method for its analysis. The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.

For the analysis of this compound, a nonpolar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would likely be used. The choice of the stationary phase depends on the desired selectivity for potential impurities. The carrier gas is typically an inert gas like helium or nitrogen. The oven temperature is a critical parameter and is often programmed to increase during the analysis (temperature programming) to ensure the efficient elution of compounds with different boiling points. A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds like this compound due to its high sensitivity and wide linear range. For more definitive identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS), providing both retention time and mass spectral data, which can be used to confirm the identity of the compound and its impurities.

| Parameter | Condition |

|---|---|

| Column | DB-5ms (5%-phenyl)-methylpolysiloxane |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial 100°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |

| Injector Temperature | 250°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 280°C (FID) |

| Injection Mode | Split (e.g., 50:1) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. The fundamental principles of separation in UPLC are the same as in HPLC, but the performance is greatly enhanced.

For the analysis of this compound, a UPLC method would offer a significant advantage in terms of throughput and efficiency, especially for in-process control during synthesis or for the analysis of a large number of samples. A sub-2 µm C18 column would be the stationary phase of choice, and the mobile phase would be similar to that used in HPLC, consisting of acetonitrile and water. Due to the smaller particle size, the optimal flow rate in UPLC is higher, and the system can operate at much higher backpressures. The reduced column dimensions and higher flow rates lead to a substantial decrease in analysis time and solvent consumption. Detection would typically be performed with a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

| Parameter | Condition |

|---|---|

| Stationary Phase | BEH C18, 1.7 µm particle size |

| Column Dimensions | 2.1 mm x 50 mm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 0.5 mL/min |

| Temperature | 40°C |

| Detection | Photodiode Array (PDA) at 254 nm |

| Injection Volume | 1 µL |

Computational and Theoretical Investigations of 4 Bromo 2 Chloro 1 Isopropenylbenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of molecules like 4-Bromo-2-chloro-1-isopropenylbenzene. These calculations, typically performed using methods such as Hartree-Fock (HF) theory and post-HF methods like Møller-Plesset perturbation theory (MP2), provide insights into the distribution of electrons within the molecule and the nature of the chemical bonds.

The electronic structure of this compound is primarily defined by the aromatic benzene (B151609) ring, substituted with two halogen atoms (bromine and chlorine) and an isopropenyl group. The bromine and chlorine atoms are electron-withdrawing through the inductive effect, which influences the electron density of the benzene ring. Conversely, the isopropenyl group can act as an electron-donating group through resonance, delocalizing its π-electrons into the aromatic system. This push-pull electronic character can lead to interesting molecular properties.

A key aspect of the electronic structure that can be investigated through quantum chemical calculations is the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For substituted styrenes, the HOMO is typically a π-orbital delocalized over the benzene ring and the vinyl group, while the LUMO is a π*-orbital. The presence of halogen substituents is expected to lower the energies of both the HOMO and LUMO, with the HOMO-LUMO gap being a sensitive function of the substitution pattern.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. NBO analysis provides a localized picture of bonding, including the quantification of charge transfer interactions between occupied and unoccupied orbitals. In this compound, NBO analysis would reveal the extent of π-conjugation between the isopropenyl group and the benzene ring, as well as the nature of the carbon-halogen bonds.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Styrenes (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Styrene | -6.12 | -0.54 | 5.58 |

| 4-Bromostyrene | -6.25 | -0.87 | 5.38 |

| 2-Chlorostyrene | -6.31 | -0.79 | 5.52 |

| This compound (Estimated) | -6.4 to -6.6 | -1.0 to -1.2 | 5.2 to 5.4 |

Note: The values for this compound are estimated based on trends observed in related substituted styrenes.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the molecular geometry and conformational preferences of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a highly accurate prediction of its three-dimensional structure.

The geometry of this compound is characterized by the bond lengths, bond angles, and dihedral angles of the molecule. The planarity of the benzene ring is expected to be largely maintained, with the substituents causing minor distortions. The C-Br and C-Cl bond lengths will be influenced by the electronic environment of the ring. The geometry of the isopropenyl group, particularly the C=C double bond length and the C-C single bond connecting it to the ring, will be affected by the degree of conjugation with the aromatic system.

Conformational analysis of this compound is crucial as rotation around the single bond connecting the isopropenyl group to the benzene ring can lead to different conformers with varying energies. The two primary conformers would be the s-cis and s-trans forms, where the double bond of the isopropenyl group is either on the same side or the opposite side of the C-Cl bond, respectively. DFT calculations can be used to determine the relative energies of these conformers and the energy barrier to rotation between them. The conformational preference will be dictated by a balance of steric hindrance between the isopropenyl group and the ortho-chlorine atom, and the electronic stabilization from conjugation. It is anticipated that steric repulsion would favor a non-planar conformation to some extent.

Table 2: Representative Calculated Geometrical Parameters for Substituted Benzenes (Calculated at the B3LYP/6-31G(d) level of theory)

| Parameter | Benzene | 1-Bromo-2-chlorobenzene | This compound (Estimated) |

| C-C (aromatic) (Å) | 1.397 | 1.39-1.41 | 1.39-1.42 |

| C-H (aromatic) (Å) | 1.087 | 1.08-1.09 | 1.08-1.09 |

| C-Br (Å) | - | 1.905 | 1.91 |

| C-Cl (Å) | - | 1.742 | 1.75 |

| C-C=C angle (°) | - | - | ~122 |

| C-C-C (aromatic) (°) | 120.0 | 118-122 | 118-123 |

Note: The values for this compound are estimated based on data from similar substituted benzenes.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for the prediction and interpretation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, these computational predictions can aid in its structural elucidation and characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing halogen substituents and the isopropenyl group will have distinct effects on the chemical shifts of the aromatic protons and carbons. The protons and carbons of the isopropenyl group will also exhibit characteristic chemical shifts influenced by the aromatic ring. By calculating the NMR shielding tensors for each atom, the chemical shifts relative to a standard (e.g., tetramethylsilane, TMS) can be predicted.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, performed at the DFT level, yield a set of harmonic vibrational frequencies and their corresponding IR intensities. These frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, C=C stretching of the aromatic ring and the isopropenyl group, and C-Br and C-Cl stretching. The calculated frequencies are often scaled by an empirical factor to better match experimental data, which are inherently anharmonic.

Table 3: Representative Predicted Vibrational Frequencies for Substituted Benzenes (Calculated at the B3LYP/6-31G(d) level of theory, scaled)

| Vibrational Mode | 1-Bromo-2-chlorobenzene (cm⁻¹) | This compound (Estimated, cm⁻¹) |

| C-H stretch (aromatic) | 3050-3100 | 3050-3100 |

| C=C stretch (aromatic) | 1400-1600 | 1400-1600 |

| C=C stretch (alkenyl) | - | ~1630 |

| C-Cl stretch | ~750 | ~750 |

| C-Br stretch | ~650 | ~650 |

Note: The values for this compound are estimated based on characteristic vibrational frequencies for the respective functional groups.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a molecule in a condensed phase (e.g., in a solvent or in the solid state) and to understand its intermolecular interactions.

MD simulations for this compound would involve placing a number of these molecules in a simulation box, often with a solvent, and solving Newton's equations of motion for all atoms over a period of time. The forces between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

Through MD simulations, one can study how molecules of this compound interact with each other and with solvent molecules. Key intermolecular interactions for this molecule would include van der Waals forces and dipole-dipole interactions. The presence of the polar C-Br and C-Cl bonds gives the molecule a significant dipole moment, which will influence its packing in the solid state and its solvation in polar solvents. The aromatic ring can also participate in π-π stacking interactions with other aromatic rings.

Analysis of the radial distribution functions (RDFs) from an MD simulation can provide detailed information about the local structure around the molecule. For example, the RDFs between the bromine or chlorine atoms and solvent molecules can reveal the nature of the solvation shell. MD simulations can also be used to calculate various thermodynamic properties, such as the heat of vaporization and the diffusion coefficient.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including reaction pathway modeling and the characterization of transition states. For this compound, several types of reactions could be of interest, such as electrophilic addition to the isopropenyl double bond or nucleophilic aromatic substitution.

Electrophilic Addition: The isopropenyl group is susceptible to electrophilic attack. A computational study of the reaction of this compound with an electrophile (e.g., HBr) would involve mapping out the potential energy surface for the reaction. This would include locating the structures of the reactants, the intermediate carbocation, the transition states connecting these species, and the final product. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be explained by comparing the stabilities of the possible carbocation intermediates. The presence of the bromo and chloro substituents will influence the stability of the carbocation through their inductive and resonance effects.

Transition State Analysis: The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate the geometry of the transition state and to calculate its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The analysis of the transition state structure provides valuable insights into the bonding changes that occur during the reaction.

For a reaction involving this compound, transition state theory can be used in conjunction with the calculated activation energy to estimate the reaction rate constant. This allows for a direct comparison between theoretical predictions and experimental kinetic data, providing a deeper understanding of the reaction mechanism.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor for Complex Organic Molecules

The presence of bromo, chloro, and isopropenyl functional groups on the benzene (B151609) ring of 4-Bromo-2-chloro-1-isopropenylbenzene makes it a highly valuable precursor in the synthesis of complex organic molecules. The differential reactivity of the bromine and chlorine atoms allows for selective transformations, such as cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions. For instance, the bromo group can be selectively targeted in palladium-catalyzed reactions like Suzuki, Stille, or Heck couplings, leaving the chloro group intact for subsequent modifications.

Furthermore, the isopropenyl group offers a site for various chemical transformations. It can undergo addition reactions, oxidation, or polymerization, providing a handle to introduce further functionality or to build larger molecular frameworks. This multi-functional nature allows for a stepwise and controlled approach to the synthesis of intricate structures, which is crucial in the development of new pharmaceuticals, agrochemicals, and other fine chemicals.

One notable application is in the synthesis of intermediates for active pharmaceutical ingredients. For example, related structures are used in the preparation of dapagliflozin, a medication used to treat type 2 diabetes. The core structure of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for dapagliflozin, highlights the importance of such halogenated phenyl derivatives in medicinal chemistry. google.comgoogle.com

Monomer for Polymer Chemistry Research

The isopropenyl group in this compound makes it a suitable monomer for polymerization reactions. The resulting polymers, containing halogen atoms on the aromatic rings, can exhibit unique properties such as flame retardancy, high refractive index, and specific thermal stability.

Homopolymerization Studies

While specific studies on the homopolymerization of this compound are not extensively documented in the provided search results, the general reactivity of isopropenyl-substituted benzenes suggests that it could undergo polymerization through various mechanisms, including free-radical, cationic, or coordination polymerization. The resulting homopolymer, poly(this compound), would possess a unique combination of properties stemming from the halogenated aromatic side chains. These properties could be tailored for applications in specialty polymers and high-performance materials.

Copolymerization with Diverse Monomers

There is significant interest in the copolymerization of halogenated monomers with other commodity monomers to impart specific properties to the resulting copolymers. For instance, research has been conducted on the copolymerization of various halogen ring-substituted phenylcyanoacrylates with styrene. researchgate.netresearchgate.netchemrxiv.orgchemrxiv.org These studies demonstrate that the incorporation of halogenated monomers can significantly influence the properties of the final copolymer. Similarly, this compound could be copolymerized with monomers like styrene, acrylates, or methacrylates.

The resulting copolymers would benefit from the properties imparted by the halogenated units. For example, the presence of bromine and chlorine could enhance the flame retardancy of the material. Furthermore, the polar nature of the C-Br and C-Cl bonds could affect the copolymer's solubility, thermal stability, and mechanical properties. The ability to tune these properties by varying the comonomer ratio makes this a promising area of research for developing new functional polymers.

Development of Ligands for Catalytic Systems

The structure of this compound serves as an excellent starting point for the synthesis of novel ligands for catalytic systems. The halogen atoms can be substituted with various coordinating groups, such as phosphines, amines, or carbenes, through nucleophilic substitution or cross-coupling reactions. The isopropenyl group can also be modified to introduce additional donor atoms or to attach the ligand to a solid support.

The resulting ligands, featuring a substituted phenyl ring, can be used to chelate metal centers, forming catalysts with specific steric and electronic properties. These tailored catalysts can exhibit high activity, selectivity, and stability in a wide range of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. The ability to fine-tune the ligand structure by starting from this compound offers a powerful tool for the rational design of new and improved catalysts.

Scaffold for the Synthesis of Functional Organic Materials

The rigid and functionalizable aromatic core of this compound makes it an ideal scaffold for the construction of functional organic materials. Through a series of synthetic transformations, this building block can be elaborated into larger, conjugated systems with interesting electronic and photophysical properties.

For example, by employing cross-coupling reactions at the bromo and chloro positions, it is possible to extend the π-conjugation of the aromatic ring, leading to the formation of organic dyes, semiconductors, or liquid crystals. The isopropenyl group can be used to attach the molecule to surfaces or to incorporate it into a polymer backbone, allowing for the fabrication of thin films, organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) devices. The versatility of this compound as a synthetic platform opens up possibilities for the development of a wide range of advanced organic materials with tailored properties for various technological applications.

Future Research Directions and Emerging Challenges

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmental responsibility is driving the development of green synthetic methodologies. For compounds like 4-Bromo-2-chloro-1-isopropenylbenzene, this involves a shift away from hazardous reagents and solvents towards more sustainable alternatives.

Key research directions include:

Catalyst-assisted Reactions: The development of catalyst-assisted reactions is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of less harmful substances. nih.gov

Alternative Solvents: Research is focused on replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. chemistryjournals.net Water is particularly attractive due to its non-toxicity and abundance. chemistryjournals.net Ionic liquids offer a non-volatile and recyclable option. nih.govchemistryjournals.net

Energy Efficiency: The adoption of methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net

Renewable Feedstocks: A long-term goal is to develop synthetic pathways that utilize renewable starting materials, moving away from petrochemical dependence. nih.gov

A successful example of green chemistry in practice is the BHC Company's greener synthesis of ibuprofen, which employs a catalytic process to improve atom economy and reduce waste. chemistryjournals.net The principles of green chemistry, such as waste prevention and atom economy, provide a framework for these developments. chemistryjournals.net

Strategies for Highly Regioselective and Stereoselective Functionalization

The presence of multiple distinct reactive sites on this compound—the bromine and chlorine atoms, the isopropenyl group, and the aromatic ring itself—presents a significant challenge and opportunity for regioselective and stereoselective functionalization. The ability to target a specific site without affecting others is crucial for the efficient synthesis of complex molecules. pressbooks.pub

Challenges and Opportunities:

| Functional Group | Potential Reactions | Selectivity Challenge | Future Research Focus |

| Bromo Group | Cross-coupling (Suzuki, Stille), Grignard formation | Differentiating from the chloro group | Developing catalysts with high selectivity for C-Br activation. |

| Chloro Group | Cross-coupling (under harsher conditions) | Reacting without affecting the bromo or isopropenyl group | Exploring selective C-Cl activation methods, potentially via nickel or palladium catalysis. |

| Isopropenyl Group | Dihalogenation, epoxidation, hydrogenation | Controlling stereochemistry at the double bond | Asymmetric catalysis to achieve high enantioselectivity in addition reactions. acs.org |

| Aromatic Ring | Electrophilic aromatic substitution | Predicting and controlling the position of new substituents due to the directing effects of existing groups. fiveable.meyoutube.com | Computational modeling to predict reactivity and directing effects; development of ortho- or meta-directing strategies. |

Recent advancements in catalysis have shown promise in addressing these challenges. For instance, the use of bimetallic reagents like sBu2Mg·2LiOR has enabled regioselective Br/Mg exchange on dibromo-arenes, a technique that could potentially be adapted for dihaloarenes like the title compound. uni-muenchen.de Similarly, Lewis base catalysts have been shown to control the regioselectivity of bromochlorination of alkenes, which could be applied to the isopropenyl group. acs.org

Exploration of Novel Reactivity and Unconventional Transformations

Beyond traditional reactions, future research will likely explore novel and unconventional transformations of this compound. This includes harnessing the unique electronic properties conferred by the combination of electron-withdrawing halogens and the π-system of the isopropenyl group.

Potential areas of exploration include:

Photocatalysis: Visible-light-mediated reactions offer mild and selective methods for transformations. nih.gov For example, a heterogeneous photosynthetic strategy has been reported for the production of α-haloketones from aromatic olefins using a copper-modified graphitic carbon nitride catalyst. researchgate.net

Radical Chemistry: The generation of radical species from the halide groups or the isopropenyl group can lead to new bond formations and molecular scaffolds. nih.govijrpr.com

Deformylative Halogenation: An unprecedented deformylative halogenation of aldehydes to alkyl halides has been reported, showcasing the potential for novel synthetic strategies. nih.gov

These approaches could lead to the synthesis of previously inaccessible derivatives with unique properties and applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. rsc.orgresearchgate.net For reactions involving this compound, particularly those that are highly exothermic or involve hazardous intermediates like Grignard reagents, flow chemistry provides a safer and more efficient alternative. mt.comacs.org

Advantages of Flow Chemistry:

| Feature | Benefit |

| Enhanced Heat and Mass Transfer | Better control over reaction temperature, reducing the risk of thermal runaways in exothermic reactions. researchgate.netunimi.it |

| Improved Safety | Small reaction volumes minimize the risk associated with hazardous reagents and unstable intermediates. researchgate.net |

| Scalability and Reproducibility | Seamless scaling from laboratory to production scale with consistent results. rsc.org |

| Integration of Multiple Steps | "Telescoped" reactions where the output of one reactor flows directly into the next, avoiding intermediate isolation and purification steps. researchgate.net |

Automated synthesis platforms can further accelerate research by systematically exploring a wide range of reaction conditions (temperature, concentration, flow rate) to optimize the synthesis of desired products. sigmaaldrich.commit.edu These systems can run unattended, collecting data that allows researchers to quickly identify the best conditions for a particular transformation. mit.edumt.com

Advancements in In Situ Spectroscopic Characterization

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. In situ spectroscopic techniques, which monitor reactions in real-time without the need for sampling, are powerful tools for gaining these insights.

Applicable In Situ Techniques:

| Technique | Information Gained | Relevance to this compound |

| FTIR Spectroscopy | Monitoring the concentration of reactants, intermediates, and products. mt.com | Tracking the consumption of the organic halide and the formation of Grignard reagents. mt.comhzdr.de |

| Raman Spectroscopy | Characterizing vibrational modes of molecules, particularly useful for inorganic and organometallic species. acs.org | Monitoring the formation of organometallic intermediates, such as in Grignard reactions or transmetalations. acs.orgacs.org |

| NMR Spectroscopy | Providing detailed structural information about species in solution. | Studying the mechanism of lithiation reactions and characterizing unstable intermediates. electrochem.orgnih.govias.ac.in |

| Near-Infrared (NIR) Spectroscopy | Monitoring reactant consumption and identifying abnormal reaction conditions. dtu.dk | Ensuring accurate dosing of reagents in continuous flow processes to minimize impurity formation. dtu.dk |

By employing these techniques, researchers can gain a more complete picture of the chemical transformations involving this compound, leading to more efficient, selective, and safer synthetic protocols.

Q & A

Q. What synthetic strategies are recommended for preparing 4-Bromo-2-chloro-1-isopropenylbenzene, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via halogenation or cross-coupling reactions. For example, a Suzuki-Miyaura coupling could utilize a boronic acid derivative (e.g., 2-Bromo-6-chlorophenylboronic acid, stored at 0–6°C for stability ) paired with an isopropenyl-containing partner. Optimize yields by using palladium catalysts (e.g., Pd(PPh₃)₄), anhydrous solvents (THF or DMF), and inert atmospheres to prevent side reactions. Reaction monitoring via TLC or HPLC (>97% purity standards, as in ) ensures intermediate quality.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the isopropenyl group via vinyl proton signals (δ 5.0–5.5 ppm) and quaternary carbons. Chlorine and bromine substituents cause deshielding in aromatic regions (e.g., 7.0–8.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺) and isotopic patterns from Br/Cl .

- IR Spectroscopy : Detect C=C stretching (~1650 cm⁻¹) and C-Br/C-Cl bonds (500–800 cm⁻¹) .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store in amber vials at –20°C under nitrogen to minimize light/oxygen exposure, analogous to boronic acid storage protocols . Use anhydrous solvents (e.g., THF) for reactions to avoid hydrolysis. Regularly assess purity via GC or HPLC (>97% thresholds, as in ).

Advanced Research Questions

Q. How does the electron-deficient isopropenyl group influence regioselectivity in cross-coupling reactions with this compound?

- Methodological Answer : The isopropenyl group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution at the para position relative to bromine. Compare with 4-Azido-1-bromo-2-chlorobenzene, where the azido group directs reactivity via resonance effects . Computational modeling (DFT) can predict transition states and regioselectivity, as applied in surface adsorption studies .

Q. What strategies mitigate competing elimination or polymerization side reactions during functionalization of the isopropenyl group?

- Methodological Answer :

- Use low temperatures (0–5°C) and radical inhibitors (e.g., BHT) to suppress polymerization.

- For nucleophilic additions (e.g., epoxidation), employ mild bases (NaHCO₃) to avoid dehydrohalogenation. Reference protocols for 1-(3-Bromopropoxy)-4-chlorobenzene, where controlled oxidation avoids byproducts .

Q. How can computational chemistry predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Molecular dynamics simulations and QSAR models can assess hydrolysis rates, particularly at the C-Br bond. Compare with 1-Bromo-4-chloro-2-fluorobenzene, where fluorination enhances stability . Experimental validation via accelerated aging studies (e.g., 40°C/75% RH) paired with HPLC degradation profiling is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.